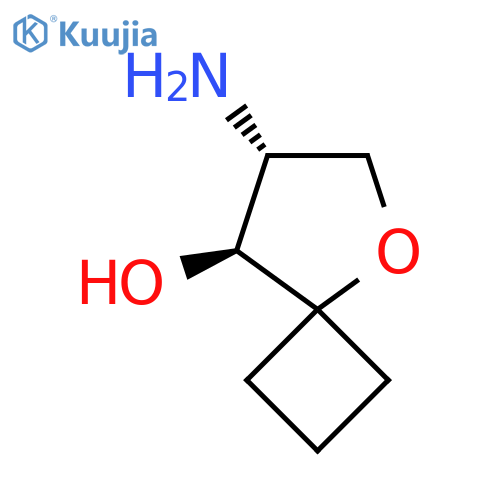

Cas no 2445750-51-4 (rac-(7R,8S)-7-amino-5-oxaspiro3.4octan-8-ol)

rac-(7R,8S)-7-amino-5-oxaspiro3.4octan-8-ol 化学的及び物理的性質

名前と識別子

-

- rac-(7R,8S)-7-amino-5-oxaspiro[3.4]octan-8-ol

- EN300-26975916

- 2445750-51-4

- rac-(7R,8S)-7-amino-5-oxaspiro3.4octan-8-ol

-

- MDL: MFCD32692309

- インチ: 1S/C7H13NO2/c8-5-4-10-7(6(5)9)2-1-3-7/h5-6,9H,1-4,8H2/t5-,6+/m1/s1

- InChIKey: KSRIVOFKJMXGBA-RITPCOANSA-N

- ほほえんだ: O1C[C@H]([C@@H](C21CCC2)O)N

計算された属性

- せいみつぶんしりょう: 143.094628657g/mol

- どういたいしつりょう: 143.094628657g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 145

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.9

- トポロジー分子極性表面積: 55.5Ų

rac-(7R,8S)-7-amino-5-oxaspiro3.4octan-8-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26975916-0.5g |

rac-(7R,8S)-7-amino-5-oxaspiro[3.4]octan-8-ol |

2445750-51-4 | 95.0% | 0.5g |

$1302.0 | 2025-03-20 | |

| Enamine | EN300-26975916-5.0g |

rac-(7R,8S)-7-amino-5-oxaspiro[3.4]octan-8-ol |

2445750-51-4 | 95.0% | 5.0g |

$3935.0 | 2025-03-20 | |

| Enamine | EN300-26975916-0.05g |

rac-(7R,8S)-7-amino-5-oxaspiro[3.4]octan-8-ol |

2445750-51-4 | 95.0% | 0.05g |

$1140.0 | 2025-03-20 | |

| Enamine | EN300-26975916-10g |

rac-(7R,8S)-7-amino-5-oxaspiro[3.4]octan-8-ol |

2445750-51-4 | 10g |

$5837.0 | 2023-09-11 | ||

| Enamine | EN300-26975916-5g |

rac-(7R,8S)-7-amino-5-oxaspiro[3.4]octan-8-ol |

2445750-51-4 | 5g |

$3935.0 | 2023-09-11 | ||

| Enamine | EN300-26975916-0.25g |

rac-(7R,8S)-7-amino-5-oxaspiro[3.4]octan-8-ol |

2445750-51-4 | 95.0% | 0.25g |

$1249.0 | 2025-03-20 | |

| Enamine | EN300-26975916-1.0g |

rac-(7R,8S)-7-amino-5-oxaspiro[3.4]octan-8-ol |

2445750-51-4 | 95.0% | 1.0g |

$1357.0 | 2025-03-20 | |

| Enamine | EN300-26975916-0.1g |

rac-(7R,8S)-7-amino-5-oxaspiro[3.4]octan-8-ol |

2445750-51-4 | 95.0% | 0.1g |

$1195.0 | 2025-03-20 | |

| Enamine | EN300-26975916-10.0g |

rac-(7R,8S)-7-amino-5-oxaspiro[3.4]octan-8-ol |

2445750-51-4 | 95.0% | 10.0g |

$5837.0 | 2025-03-20 | |

| Enamine | EN300-26975916-2.5g |

rac-(7R,8S)-7-amino-5-oxaspiro[3.4]octan-8-ol |

2445750-51-4 | 95.0% | 2.5g |

$2660.0 | 2025-03-20 |

rac-(7R,8S)-7-amino-5-oxaspiro3.4octan-8-ol 関連文献

-

Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198

-

Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807

-

Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078

-

Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031

-

Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

7. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974

-

Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399

-

Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217

-

Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169

rac-(7R,8S)-7-amino-5-oxaspiro3.4octan-8-olに関する追加情報

Professional Introduction to rac-(7R,8S)-7-amino-5-oxaspiro3.4octan-8-ol (CAS No. 2445750-51-4)

Rac-(7R,8S)-7-amino-5-oxaspiro3.4octan-8-ol, a compound with the CAS number 2445750-51-4, represents a significant advancement in the field of pharmaceutical chemistry. This spirocyclic amine derivative has garnered considerable attention due to its unique structural features and promising biological activities. The compound's molecular architecture, characterized by a spirocyclic oxane ring fused with a tetrahydropyranone moiety, contributes to its distinct chemical properties and potential therapeutic applications.

The synthesis of rac-(7R,8S)-7-amino-5-oxaspiro3.4octan-8-ol involves a series of carefully orchestrated chemical transformations that highlight the ingenuity of modern organic synthesis techniques. The process typically begins with the formation of the spirocyclic core through a intramolecular condensation reaction, followed by functional group modifications to introduce the amino and hydroxyl groups at the appropriate positions. The stereochemistry of the compound, specifically the (7R,8S) configuration, is meticulously controlled to ensure optimal biological activity.

Recent research has demonstrated that rac-(7R,8S)-7-amino-5-oxaspiro3.4octan-8-ol exhibits notable pharmacological properties that make it a valuable candidate for further investigation in drug discovery. Studies have indicated that this compound possesses potent antimicrobial and anti-inflammatory activities, making it a promising lead for developing novel therapeutic agents. Additionally, its spirocyclic structure offers advantages in terms of metabolic stability and bioavailability, which are critical factors in drug development.

The compound's mechanism of action is an area of active investigation. Preliminary studies suggest that rac-(7R,8S)-7-amino-5-oxaspiro3.4octan-8-ol interacts with specific biological targets by modulating key signaling pathways involved in infection and inflammation. For instance, its ability to inhibit the activity of certain enzymes has been observed in vitro, which could translate into therapeutic benefits in vivo. These findings underscore the potential of this compound as a scaffold for designing next-generation drugs.

The role of stereochemistry in determining the biological efficacy of rac-(7R,8S)-7-amino-5-oxaspiro3.4octan-8-ol cannot be overstated. The (7R,8S) configuration is crucial for its pharmacological activity, as demonstrated by comparative studies involving enantiomeric analogs. These studies have revealed that subtle changes in stereochemistry can significantly alter the biological profile of spirocyclic compounds, highlighting the importance of precise structural design in drug development.

In addition to its antimicrobial and anti-inflammatory properties, rac-(7R,8S)-7-amino-5-oxaspiro3.4octan-8-ol has shown promise in preclinical models as a potential treatment for various inflammatory conditions. Its ability to modulate immune responses without causing significant side effects makes it an attractive candidate for further clinical development. Researchers are particularly interested in exploring its potential as an adjunct therapy for chronic inflammatory diseases where current treatments often suffer from limitations such as toxicity or lack of efficacy.

The synthetic pathways used to produce rac-(7R,8S)-7-amino-5-oxaspiro3.4octan-8-ol have been optimized to ensure high yield and purity, making it feasible for large-scale production if future clinical trials prove successful. Advances in green chemistry have also been incorporated into the synthesis process to minimize environmental impact while maintaining efficiency and scalability.

The future direction of research on rac-(7R,8S)-7-amino-5-oxaspiro3.4octan-8-o includes exploring its potential applications in other therapeutic areas beyond antimicrobial and anti-inflammatory treatments. For example, its unique structural features may make it useful in developing drugs targeting neurological disorders or cancer. Collaborative efforts between academic researchers and pharmaceutical companies are essential to translate these findings into tangible therapeutic benefits for patients worldwide.

In conclusion, rac-(7R,8S)-7-amino-oxaspiro3.4octan-8-ol (CAS No.2445750-51-4) is a remarkable compound with significant potential in pharmaceutical applications. Its unique structure, stereochemistry-dependent biological activities, and promising preclinical results position it as a valuable lead for drug discovery efforts aimed at addressing various human health challenges.

2445750-51-4 (rac-(7R,8S)-7-amino-5-oxaspiro3.4octan-8-ol) 関連製品

- 6972-51-6(2-(2,5-Dimethylphenyl)ethanol)

- 1795416-68-0(3-[1-[2-(4-oxoquinazolin-3-yl)acetyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione)

- 898453-58-2(4-{6-4-(4-ethoxybenzoyl)piperazin-1-ylpyridazin-3-yl}morpholine)

- 1566900-76-2(2,2-difluoro-1-(quinolin-6-yl)ethan-1-one)

- 312748-54-2(N-5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl-2-fluorobenzamide)

- 2171860-14-1(3-(5-formyl-1H-pyrazol-1-yl)benzonitrile)

- 1512521-62-8(ethyl 2-amino-4-(propan-2-yloxy)butanoate)

- 2248296-54-8(1H-Pyrazol-4-amine, 3-methyl-1-(1-methylethyl)-, hydrochloride (1:2))

- 1805040-76-9(2-(Difluoromethyl)-3-methoxypyridine-5-sulfonamide)

- 1804660-84-1(3-Bromo-2-(difluoromethyl)-5-hydroxypyridine-6-acetonitrile)